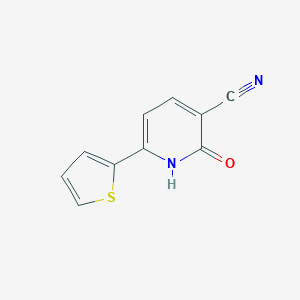

3-Cyano-2-hydroxy-6-(2-thienyl)-pyridine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-oxo-6-thiophen-2-yl-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2OS/c11-6-7-3-4-8(12-10(7)13)9-2-1-5-14-9/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXFPILITXFNSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C(=O)N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356512 | |

| Record name | 3-CYANO-2-HYDROXY-6-(2-THIENYL)-PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56304-76-8 | |

| Record name | 3-CYANO-2-HYDROXY-6-(2-THIENYL)-PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation Studies of 3 Cyano 2 Hydroxy 6 2 Thienyl Pyridine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional techniques, serves as a powerful tool for the complete structural assignment of the molecule.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of 3-Cyano-2-hydroxy-6-(2-thienyl)-pyridine provides distinct signals corresponding to each proton in the molecule. In a typical analysis, the aromatic protons of the pyridine (B92270) and thienyl rings resonate in the downfield region, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling constants are crucial for assigning the protons to their respective positions on the heterocyclic rings. For instance, the protons on the pyridine ring would exhibit characteristic coupling patterns (ortho, meta, para) if other substituents were present. Similarly, the protons of the thiophene (B33073) ring display coupling constants typical for their relative positions.

For a related compound, 1-methyl-2-oxo-4-phenyl-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile, the ¹H NMR spectrum in CDCl₃ showed signals for the thiophene protons at δ 7.55 (d, J = 3.9 Hz, 1H), 7.29 (d, J = 3.7 Hz, 1H), and 7.16 (d, J = 1.4 Hz, 1H) ppm mdpi.com. The pyridine proton appeared as a singlet at δ 6.46 ppm mdpi.com. While the substitution pattern is different, this provides an indication of the expected regions for these proton signals.

Interactive Table 1: Representative ¹H NMR Data for a Structurally Similar Pyridone Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling Constant (Hz) |

|---|---|---|---|

| Thienyl-H | 7.55 | doublet | 3.9 |

| Thienyl-H | 7.29 | doublet | 3.7 |

| Thienyl-H | 7.16 | doublet | 1.4 |

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis and DEPTQ Studies

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The signals for the carbonyl carbon (C=O) in the pyridone tautomer are typically observed in the range of δ 161-163 ppm nih.gov. The cyano group carbon (C≡N) resonates around δ 111-117 ppm nih.govmdpi.com. The carbons of the pyridine and thiophene rings appear in the aromatic region of the spectrum.

Distortionless Enhancement by Polarization Transfer with Quaternary carbon editing (DEPTQ) is a valuable technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. This allows for the unambiguous assignment of each carbon signal. For example, in a related 3-cyano-2(1H)-pyridone derivative, the C=O carbon was identified at δ 161.7–162.5 ppm nih.gov.

Interactive Table 2: Representative ¹³C NMR Chemical Shift Ranges for Key Functional Groups in 3-Cyano-2-pyridones

| Carbon Assignment | Chemical Shift Range (δ, ppm) |

|---|---|

| C=O (Pyridone) | 161 - 163 |

| C≡N (Cyano) | 111 - 117 |

Two-Dimensional NMR Techniques (HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in confirming the connectivity within the molecule.

HSQC correlates the signals of protons directly attached to carbon atoms, allowing for the definitive assignment of protonated carbons.

Vibrational Spectroscopy (IR) for Functional Group Identification and Tautomeric Forms

Infrared (IR) spectroscopy is a key method for identifying the characteristic functional groups present in the molecule and for investigating the tautomeric equilibrium between the hydroxyl-pyridine and pyridone forms.

Analysis of Cyano, Hydroxyl, and Pyridone Carbonyl Stretching Frequencies

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its principal functional groups.

Cyano Group (C≡N): A sharp and intense absorption band is typically observed in the region of 2211–2228 cm⁻¹ mdpi.comscielo.org.mx. This is a highly characteristic frequency for the nitrile functional group.

Hydroxyl Group (O-H): In the 2-hydroxy-pyridine tautomer, a broad absorption band for the O-H stretching vibration would be expected in the region of 3200–3600 cm⁻¹.

Pyridone Carbonyl Group (C=O): For the 2-pyridone tautomer, a strong absorption band corresponding to the C=O stretching vibration is typically found in the range of 1636–1674 cm⁻¹ nih.govsciforum.net.

N-H Group: In the pyridone form, an N-H stretching vibration may also be observed, often in the range of 2800–3100 cm⁻¹ nih.gov.

Interactive Table 3: Characteristic IR Absorption Frequencies for 3-Cyano-2-pyridone Derivatives

| Functional Group | Vibration Type | Frequency Range (cm⁻¹) |

|---|---|---|

| Cyano (C≡N) | Stretch | 2211 - 2228 |

| Carbonyl (C=O) | Stretch | 1636 - 1674 |

Spectroscopic Evidence for Keto-Enol and Azine-Pyridone Tautomerism

The this compound molecule can exist in tautomeric forms, primarily the 2-hydroxy-pyridine (enol) form and the 2-pyridone (keto) form. Spectroscopic data provides strong evidence for the predominant tautomer in different states (solid vs. solution) and in various solvents.

The presence of a strong carbonyl (C=O) stretching vibration in the IR spectrum (around 1636–1639 cm⁻¹) and the corresponding C=O carbon signal in the ¹³C NMR spectrum (around 161.7–162.5 ppm) strongly support the predominance of the lactam (pyridone) tautomeric form in both the solid state and in solution nih.gov. The polarity of the solvent can influence the equilibrium; polar protic solvents tend to stabilize the more polar pyridone form nih.gov. The keto form is generally favored in polar aprotic solvents, while the enol form may be more prevalent in non-polar solvents nih.govnih.gov. The absence of significant signal duplication in the NMR spectra often indicates that one tautomer is predominantly present in the solution under the experimental conditions nih.gov.

Spectroscopic and Crystallographic Data for this compound Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of scientific databases and literature, the specific experimental data required to generate an article on the spectroscopic and structural characterization of this compound could not be located. The requested information, covering detailed findings on its Ultraviolet-Visible (UV-Vis) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, is not available in the public domain.

The outlined sections for the article required specific data points, including:

UV-Vis Spectroscopy: Absorption maxima, molar absorptivity, and details of its solvatochromic behavior.

Mass Spectrometry: High-resolution exact mass determination and an elucidation of its fragmentation pathways.

X-ray Crystallography: Solid-state molecular and crystal structure data.

While research exists on compounds with similar structural motifs, such as other substituted 3-cyano-2-pyridones or different thienyl-pyridine derivatives, the instructions to focus solely on "this compound" prevent the use of analogous data from different molecules. Presenting information from related but distinct chemical entities would not meet the required standard of scientific accuracy for the specified subject.

Therefore, due to the absence of published experimental data for this particular compound, it is not possible to construct the detailed and scientifically accurate article as requested.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Geometric Parameters and Bond Lengths/Angles Analysis

Information regarding the precise bond lengths and angles of the this compound molecule is not available. This data would typically be derived from single-crystal X-ray diffraction analysis, which does not appear to have been published for this specific compound.

Intermolecular Interactions and Packing Arrangements (Hydrogen Bonding, π-π Stacking)

A detailed analysis of the intermolecular forces, such as hydrogen bonding and π-π stacking, that govern the crystal packing of this compound cannot be provided. Such an analysis is contingent on the availability of its crystal structure data.

Hirshfeld Surface Analysis for Intermolecular Contact Contributions

A Hirshfeld surface analysis, which is used to visualize and quantify intermolecular interactions within a crystal, could not be performed. This analytical technique requires crystallographic information files (CIF) that are not available for the title compound.

Without primary crystallographic data, a scientifically accurate and detailed article on the specific structural features of this compound cannot be generated. Further experimental research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, would be necessary to provide the detailed insights requested.

Derivatization and Functionalization Strategies of 3 Cyano 2 Hydroxy 6 2 Thienyl Pyridine

Modification at the Hydroxy Group

The 2-hydroxypyridine (B17775) moiety readily tautomerizes to the 2-pyridone form. This ambident nucleophilic character allows for reactions to occur at either the oxygen or nitrogen atom, although O-alkylation and acylation are common. Furthermore, the hydroxy group can be transformed into a leaving group to facilitate nucleophilic substitution at the C-2 carbon.

The hydroxy group of the pyridone tautomer can be readily alkylated or acylated to form ether or ester derivatives, respectively. These reactions typically proceed via O-alkylation under basic conditions.

A common strategy involves the reaction of the parent pyridone with an alkyl halide in the presence of a base like potassium carbonate. For instance, the related compound 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile is alkylated with ethyl bromoacetate (B1195939) in the presence of anhydrous potassium carbonate in acetone (B3395972) to yield the corresponding O-alkylated product, ethyl 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetate. nih.gov This etherification serves as a key step for further functionalization, such as the synthesis of hydrazides. nih.gov

Table 1: Example of Etherification Reaction

| Reactant A | Reactant B | Reagents | Product | Yield | Ref |

|---|

This interactive table summarizes a representative etherification reaction on a similar pyridone core.

While direct substitution of the hydroxy group is difficult, it can be converted into a better leaving group to enable nucleophilic substitution at the C-2 position. quimicaorganica.orgrsc.org This two-step approach significantly broadens the scope of possible derivatives.

First, the hydroxyl functionality is transformed into a group such as a halide (e.g., chloro, bromo) or a sulfonate (e.g., tosylate, mesylate). For example, treatment with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can convert the 2-pyridone to a 2-chloropyridine.

Once the leaving group is in place, a variety of nucleophiles can be introduced at the C-2 position. The synthesis of 3-cyano-2-fluoropyridines has been achieved through nucleophilic substitution of leaving groups like chloro, bromo, or methanesulfonyl moieties with fluoride (B91410) sources such as KF or Bu₄NF. researchgate.net This demonstrates that after activation, the C-2 position is susceptible to attack by a wide range of nucleophiles, including amines, alkoxides, and thiolates, via an SNAr mechanism. sci-hub.senih.gov

Reactions Involving the Cyano Group

The cyano group at the C-3 position is a versatile functional handle, participating in hydrolysis, amidation, and various cyclization reactions. rsc.orgresearchgate.net

The electron-withdrawing nitrile group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid (nicotinic acid derivative) or can be partially hydrolyzed to form a primary amide (nicotinamide derivative). orientjchem.org

Furthermore, the cyano group can be used as a precursor for more complex amide structures. In a multi-step synthesis starting from a related pyridone, the initial etherification product, an ethyl acetate (B1210297) derivative, was reacted with hydrazine (B178648) hydrate. nih.gov This reaction converts the ester into an acetohydrazide, a type of amide, demonstrating a pathway from the pyridone to an amidic structure via functionalization of the hydroxy group and subsequent reaction involving the cyano-adjacent position. nih.gov

Table 2: Synthesis of an Acetohydrazide Derivative

| Starting Material | Reagent | Solvent | Product | Yield | Ref |

|---|

This table outlines the conversion of an ester to a hydrazide, a form of amidation.

The Thorpe-Ziegler reaction is an intramolecular condensation of a molecule containing two nitrile groups, or a nitrile and another reactive group, to form a cyclic ketone or enamine. chem-station.comwikipedia.org This strategy is highly effective for constructing fused heterocyclic rings.

For 3-cyanopyridine (B1664610) derivatives, the cyano group can participate in cyclization with a suitably positioned functional group. For example, S-alkylation of related 3-cyanopyridine-2(1H)-thiones with compounds like N-substituted α-chloroacetanilides introduces a side chain containing an active methylene (B1212753) group adjacent to another electron-withdrawing group. researchgate.net Subsequent treatment with a base induces an intramolecular cyclization between the active methylene of the side chain and the C-3 nitrile group, a classic Thorpe-Ziegler mechanism, to yield fused thieno[2,3-b]pyridine (B153569) systems. researchgate.netresearchgate.net This powerful strategy allows for the assembly of complex polycyclic scaffolds from the parent pyridone core. researchgate.net

Transformations of the Thienyl Moiety

The 2-thienyl substituent at the C-6 position is itself a functionalizable aromatic ring. Thiophene (B33073) is known to undergo electrophilic aromatic substitution, typically at the C-5 position (para to the point of attachment), which is the most activated site. msu.edu

Potential transformations include:

Halogenation: Reaction with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely introduce a bromine or chlorine atom at the 5-position of the thiophene ring.

Nitration and Sulfonation: Treatment with standard nitrating or sulfonating agents can add nitro or sulfonic acid groups.

Friedel-Crafts Acylation/Alkylation: Lewis acid-catalyzed reaction with acyl chlorides or alkyl halides can install ketone or alkyl groups.

Metal-Catalyzed Cross-Coupling: The thienyl ring can be halogenated and then used as a substrate in cross-coupling reactions like Suzuki or Stille couplings to form biaryl structures. researchgate.net Conversely, the thienyl moiety can be converted into a boronic acid or ester and coupled with an aryl halide.

Research on related structures shows that thienyl-substituted precursors can participate in various catalytic cycles, although in some cases, harsh oxidative conditions can lead to the cleavage of the thienyl group (dearylation). mdpi.comacs.org

Functionalization of the Thiophene Ring for Extended Conjugation

The thiophene motif is a versatile and stable building block frequently used in the development of extended π-conjugated systems. Its ease of functionalization makes it a prime target for chemical modification to modulate the electronic and photophysical properties of the parent molecule.

One common strategy for extending the π-conjugation of the thiophene ring in related heterocyclic systems involves metal-catalyzed cross-coupling reactions. Techniques like the Suzuki coupling can be employed to introduce additional aromatic or heteroaromatic rings. For instance, a bromo-substituted thiophene can serve as a reactive precursor for coupling with various boronic acids, leading to the formation of biaryl or heteroaryl-aryl systems. This extension of the conjugated system can significantly impact the molecule's absorption and emission spectra, which is particularly relevant for applications in materials science, such as organic semiconductors.

Another approach involves the direct functionalization of the thiophene ring through electrophilic aromatic substitution reactions, such as formylation. The resulting aldehyde can then serve as a versatile handle for further elaboration, for instance, through condensation reactions to form larger conjugated structures. The reactivity of the thiophene ring towards electrophiles is generally higher than that of benzene, facilitating such modifications.

The following table summarizes representative functionalization reactions on thiophene rings that can lead to extended conjugation:

| Reaction Type | Reagents and Conditions | Product Type | Potential Impact |

| Suzuki Coupling | Bromo-thiophene, Aryl/Heteroaryl-boronic acid, Pd catalyst, Base | Biaryl or Heteroaryl-aryl thiophene derivative | Extended π-conjugation, altered optoelectronic properties |

| Formylation | Thiophene, Paraformaldehyde, Acid catalyst, Oxidizing agent (e.g., DDQ) | Thiophenecarboxaldehyde | Introduction of a reactive aldehyde for further elaboration |

| Vilsmeier-Haack Reaction | Thiophene, POCl₃, DMF | Thiophenecarboxaldehyde | Alternative method for formylation |

This table is generated based on general principles of thiophene chemistry and may not represent specific examples for the title compound.

Regioselective Substitution on the Thienyl Group

Metal-catalyzed cross-coupling reactions, such as those mediated by copper, indium, or rhodium, offer a high degree of regioselectivity. These methods allow for the controlled introduction of a wide range of functional groups at specific positions on the thiophene ring. For instance, halogenation of the thiophene ring at a specific position can provide a handle for subsequent regioselective cross-coupling reactions.

In the context of multi-component reactions for thiophene synthesis, the substitution pattern can be controlled by the choice of starting materials. This allows for the preparation of thiophene derivatives with varied and well-defined substitution patterns from the outset.

Heterocyclic Annulation and Scaffold Extension

Building upon the 3-Cyano-2-hydroxy-6-(2-thienyl)-pyridine scaffold, heterocyclic annulation and extension strategies are employed to create more complex, rigid, and functionally diverse molecular architectures. These approaches can lead to novel compounds with unique three-dimensional shapes and tailored biological activities.

Synthesis of Fused Pyridinone Systems (e.g., Thienopyridines)

The fusion of an additional ring to the pyridine (B92270) core of this compound can lead to the formation of thienopyridine structures. Thienopyridines are an important class of heterocyclic compounds with a range of biological activities. The synthesis of these fused systems often involves intramolecular cyclization reactions.

One common strategy involves the functionalization of the pyridine nitrogen or the C3-cyano group to introduce a reactive moiety that can undergo cyclization with the thiophene ring or another part of the molecule. For example, intermediates with appropriate functional groups can be cyclized under the influence of a base like sodium ethoxide in hot ethanol.

The synthesis of thienopyridines can also be achieved through multi-step sequences starting from thiophene derivatives. For example, a thi

Strategic Incorporation of Additional Functional Groups

Design of Multi-component Systems with Enhanced Chemical Diversity

The strategic design of multi-component reactions (MCRs) represents a highly efficient and atom-economical approach for generating libraries of structurally diverse molecules from simple and readily available starting materials. nih.govresearchgate.net The this compound scaffold is an exemplary substrate for such strategies, owing to its inherent reactivity and multiple functionalization points. The electron-withdrawing cyano group, the acidic hydroxy group (which exists in tautomeric equilibrium with the pyridone form), and the reactive positions on the pyridine ring, along with the thienyl moiety, provide a rich chemical playground for the design of MCRs to achieve enhanced chemical diversity. ekb.egiipseries.org

One of the most prominent multi-component strategies for the synthesis of the core 3-cyano-2-pyridone scaffold itself involves a one-pot condensation of an aldehyde, an active methylene compound (like ethyl cyanoacetate (B8463686) or malononitrile), and a ketone, often in the presence of a base catalyst such as ammonium (B1175870) acetate. nih.govscribd.com By analogy, this compound can be envisioned as a product of a multi-component reaction involving 2-thiophene-carboxaldehyde, an active methylene nitrile, and a suitable C2-synthon.

More pertinent to its derivatization, the existing this compound structure can serve as a key building block in subsequent multi-component reactions. The nucleophilic character of the 2-pyridone tautomer and the electrophilic nature of the cyano group can be exploited to construct fused heterocyclic systems. For instance, the reaction of 2-hydroxypyridines with various reagents can lead to a diverse array of fused ring systems, significantly expanding the chemical space accessible from this starting material.

A powerful approach to generating chemical diversity from the 3-cyano-2-hydroxypyridine core is through the design of tandem reactions that proceed via a series of sequential transformations in a single pot. For example, a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization and aromatization can lead to highly substituted pyridine derivatives. mdpi.com While the specific application of this sequence starting from this compound is not extensively documented, the principles are well-established for analogous systems.

The following table illustrates the types of diverse structures that can be generated from multi-component reactions involving precursors to or derivatives of the title compound, showcasing the potential for creating a library of analogs with varied substitution patterns.

| Starting Materials | Reaction Type | Resulting Scaffold | Key Features of Diversity |

| Aromatic Aldehyde, Malononitrile, N-Alkyl-2-cyanoacetamide | One-pot three-component tandem reaction | 6-Amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | Variation in the N-alkyl substituent and the aromatic group at the 4-position. mdpi.com |

| α,β-Unsaturated Ketone, Malononitrile, Ammonium Acetate | Microwave-assisted multicomponent synthesis | 4,6-Diaryl-3-cyano-2(1H)-pyridone | Diverse aryl groups can be introduced at the 4 and 6 positions. nih.gov |

| Aldehyde, Ketone, Malononitrile, Ammonium Acetate | Multi-component condensation on solid support | 3-Cyano-6-(2-hydroxyphenyl)pyridines | Amenable to combinatorial synthesis by varying the aldehyde and ketone components. scribd.com |

| 1,3-Diphenylprop-2-yn-1-one, 2-Cyano-N-methylacetamide, Base | Metal-free cascade reaction | 1-Methyl-2-oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile | Allows for a wide range of substituents on the phenyl groups. mdpi.com |

These examples underscore the utility of multi-component strategies in rapidly accessing a wide range of analogs from simple precursors. The application of these methodologies to this compound would involve leveraging the reactivity of its functional groups. For instance, the 2-hydroxy group can be alkylated or arylated, and the resulting ether can undergo further reactions. The cyano group can be hydrolyzed, reduced, or used as a handle for the construction of fused rings.

The following table provides examples of derivatives synthesized from related 3-cyano-2-pyridone scaffolds, illustrating the types of compounds that could be generated from this compound to enhance chemical diversity.

| Parent Scaffold | Reagents and Conditions | Product | Yield (%) |

| 1,3-Diphenylprop-2-yn-1-one, 2-Cyano-N-methylacetamide | K2CO3, 1,4-dioxane, 100 °C, 8 h | 1-Methyl-2-oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile | 90 |

| 1-(p-Tolyl)-3-phenylprop-2-yn-1-one, 2-Cyano-N-methylacetamide | K2CO3, 1,4-dioxane, 100 °C, 8 h | 1-Methyl-2-oxo-4-phenyl-6-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile | 87 |

| 1-(3-Fluorophenyl)-3-phenylprop-2-yn-1-one, 2-Cyano-N-methylacetamide | K2CO3, 1,4-dioxane, 100 °C, 8 h | 6-(3-Fluorophenyl)-1-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile | 73 |

| 4-Chlorobenzaldehyde, Malononitrile, N-Hexyl-2-cyanoacetamide | K2CO3, EtOH, Microwave | 6-Amino-4-(4-chlorophenyl)-1-hexyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | 94 |

| 4-Methylbenzaldehyde, Malononitrile, N-Butyl-2-cyanoacetamide | K2CO3, EtOH, Microwave | 6-Amino-1-butyl-2-oxo-4-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile | 96 |

Data synthesized from related studies for illustrative purposes. mdpi.commdpi.com

The development of such multi-component systems is crucial for exploring the chemical space around the this compound scaffold. nih.gov This exploration can lead to the discovery of new compounds with a wide range of applications, leveraging the principles of diversity-oriented synthesis. researchgate.net The ability to systematically vary the substituents at multiple positions on the pyridine core in a single synthetic operation is a hallmark of efficient and modern synthetic chemistry.

Advanced Applications Research Paradigms of 3 Cyano 2 Hydroxy 6 2 Thienyl Pyridine in Material Science and Chemical Biology

Photophysical Properties and Optoelectronic Applications

The conjugated system formed by the thiophene (B33073) and pyridine (B92270) rings is predicted to give rise to notable photophysical properties, making it a promising candidate for various optoelectronic applications. The electronic properties can be modulated by the interplay between the electron-rich thiophene and the electron-deficient pyridone moiety, influencing its absorption and emission characteristics.

Design and Synthesis of Organic Dyes for Dye-Sensitized Solar Cells

The structural components of 3-Cyano-2-hydroxy-6-(2-thienyl)-pyridine are highly relevant to the design of sensitizer (B1316253) dyes for Dye-Sensitized Solar Cells (DSSCs). In DSSCs, a dye molecule absorbs sunlight to become electronically excited, after which it injects an electron into a semiconductor layer, typically titanium dioxide (TiO₂), to generate current. nih.gov The design of these dyes often incorporates an electron donor, a conjugated bridge, and an electron acceptor/anchoring group.

The 6-(2-thienyl)-pyridine portion of the molecule is a well-regarded ligand in sensitizer dyes, particularly in ruthenium(II) complexes. nih.gov The 2-thienylpyridine ligand has been used as a replacement for traditional thiocyanate (B1210189) ligands in ruthenium sensitizers, leading to dyes with broad absorption spectra and high molar extinction coefficients. nih.gov In such complexes, the thienyl group serves as an effective electron-donating moiety. nih.gov The 2-hydroxypyridine (B17775) core, which exists in tautomeric equilibrium with its 2-pyridone form, along with the electron-withdrawing cyano group, can function as the acceptor and anchoring part of the dye, facilitating electron injection and binding to the TiO₂ surface. nih.govnih.gov Research on related ruthenium complexes has shown that modifications to the thienylpyridine ligand can fine-tune the dye's performance. nih.gov

Table 1: Photovoltaic Performance of DSSCs with Related Thienyl-Pyridine Based Sensitizers Data extracted from a study on cyclometalated ruthenium complexes. nih.gov

| Dye | Jsc (mA cm⁻²) | Voc (V) | ff | η (%) |

| 4a | 8.06 | 0.62 | 0.68 | 3.39 |

| 5a | 4.80 | 0.62 | 0.69 | 2.05 |

| 5b | 4.35 | 0.63 | 0.70 | 1.92 |

| 5c | 4.07 | 0.63 | 0.69 | 1.77 |

Exploration in Light-Harvesting Systems and Photonics

The same fundamental properties that make thienyl-pyridine derivatives suitable for DSSCs also make them attractive for broader light-harvesting and photonic applications. Light-harvesting systems capture light energy and transfer it to a reaction center, a process that relies on efficient absorption and energy transfer. The 2,2'-bipyridine (B1663995) ligand, a close relative of the pyridine core in the target compound, is one of the most widely used chelating ligands for solar light harvesting in ruthenium complexes. nih.gov The incorporation of a thienyl group enhances the absorption profile of these complexes. nih.gov The fluorescence activity reported for some 2-amino-3-cyano-pyridine derivatives suggests that the 3-cyano-2-hydroxypyridine core can support emissive excited states, a key requirement for photonic applications like organic light-emitting diodes (OLEDs) or fluorescent materials. mdpi.com

Understanding Structure-Property Relationships for Tunable Optical Properties

The optical and electronic properties of compounds based on the thienyl-pyridine scaffold are highly tunable through chemical modification. The push-pull nature of this compound is central to this tunability. The electron-donating strength of the thiophene ring and the electron-accepting capability of the cyano-pyridone system create an intramolecular charge transfer (ICT) character upon photoexcitation.

Studies on related systems demonstrate that altering substituents allows for precise control over the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov For instance, replacing thiocyanate ligands with 2-thienylpyridines in ruthenium complexes resulted in slightly higher HOMO and LUMO levels while maintaining a comparable energy gap, demonstrating their suitability as sensitizers. nih.gov The fluorescence of related 2-aryl-3-(organylethynyl)pyridines is also sensitive to the electronic nature of the substituents and the polarity of the solvent environment, with emission maxima ranging from 300 to 450 nm. mdpi.com This indicates that the emission color and efficiency of derivatives of this compound could be systematically adjusted for specific applications.

Chemical Sensing and Probe Development

The thienyl-pyridine framework is a versatile platform for the design of fluorescent chemical sensors due to its inherent photophysical properties and its ability to coordinate with analytes. The fluorescence of these scaffolds can be modulated by interactions with ions or molecules, leading to "turn-on" or "turn-off" sensing responses.

Development of Fluorescent Probes Based on Thienyl-Pyridine Scaffolds

The thienyl-pyridine motif has been successfully incorporated into fluorescent probes for various analytes, including metal ions and reactive nitrogen species. researchgate.netresearchgate.net For example, a probe for nitric oxide (NO) was developed using a Hantzsch ester functionalized with a thienyl-pyridine group. researchgate.net This probe exhibited strong blue fluorescence that was selectively quenched in the presence of NO. researchgate.net Similarly, a conjugated polymer containing 2,6-bis(2-thienyl)pyridine units was synthesized as a chemosensor that showed high sensitivity and selectivity for palladium (Pd²⁺) ions through a fluorescence quenching mechanism. researchgate.net Another design involved attaching a thienyl-pyridine group to a BODIPY core, creating a pH probe that operates via fluorescence quenching in acidic conditions. bilecik.edu.tr These examples highlight the utility of the thienyl-pyridine unit as a building block for creating specific and sensitive fluorescent probes.

Sensing Mechanisms and Selectivity Studies

The mechanisms by which thienyl-pyridine-based probes operate are diverse and depend on the probe's specific design and the target analyte.

Fluorescence Quenching by Reaction: In the case of the nitric oxide sensor, the detection mechanism involves an irreversible chemical reaction where NO oxidizes the dihydropyridine (B1217469) ring of the Hantzsch ester probe. researchgate.net This transformation disrupts the fluorophore's conjugation and quenches its emission. researchgate.net The probe demonstrated high selectivity for NO over other reactive oxygen species. researchgate.net

Fluorescence Quenching by Analyte Binding: The palladium sensor, based on a 2,6-bis(2-thienyl)pyridine polymer, operates through a different quenching mechanism. researchgate.net The coordination of Pd²⁺ ions to the pyridine and thiophene moieties of the polymer likely induces aggregation or facilitates a photoinduced electron transfer (PET) process that deactivates the excited state, leading to a decrease in fluorescence intensity. researchgate.net

Photoinduced Electron Transfer (PET): The thienyl-pyridine substituted BODIPY probe for pH sensing relies on PET. bilecik.edu.tr In neutral or basic conditions, the probe is fluorescent. However, under acidic conditions, protonation of the pyridine nitrogen enhances its electron-accepting ability. bilecik.edu.tr This triggers a fast electron transfer from the excited BODIPY core to the protonated thienyl-pyridine unit, providing a non-radiative decay pathway and effectively quenching the fluorescence. bilecik.edu.tr

These varied mechanisms underscore the versatility of the thienyl-pyridine scaffold in designing sensors with tailored responses and high selectivity for specific targets.

Table 2: Characteristics of Fluorescent Probes Based on Thienyl-Pyridine Scaffolds

| Probe Base | Target Analyte | Sensing Mechanism | Detection Limit | Reference |

| Hantzsch ester with thienyl-pyridine | Nitric Oxide (NO) | Fluorescence quenching via oxidation | ~0.4 µM | researchgate.net |

| 2,6-bis(2-thienyl)pyridine polymer | Palladium (Pd²⁺) | Fluorescence quenching | Not specified | researchgate.net |

| Thienyl-pyridine substituted BODIPY | pH (H⁺) | Fluorescence quenching via PET | pH range 7.6–1.0 | bilecik.edu.tr |

Advanced Research in Chemical Biology and Drug Discovery

The 3-cyano-2-hydroxypyridine scaffold, particularly when substituted with a thienyl group at the 6-position, represents a "privileged structure" in medicinal chemistry. nih.gov This core is the foundation for a wide array of derivatives that exhibit significant biological activities, making it a focal point in the quest for novel therapeutic agents. ekb.egtjnpr.org Researchers are actively exploring its potential by creating libraries of related compounds to treat a spectrum of diseases, including cancer and metabolic disorders. ekb.eg

Scaffold Optimization and Structure-Activity Relationship (SAR) Studies

Scaffold optimization is a cornerstone of modern drug discovery, aiming to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For the 3-cyano-2-hydroxypyridine core, structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the scaffold influence its biological effects. mdpi.com These studies involve the systematic synthesis of analogues and the evaluation of their activities.

One key area of investigation is the development of anticancer agents. ekb.egorientjchem.org For instance, derivatives of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as inhibitors of the PIM-1 kinase, an enzyme that is overexpressed in many cancers and plays a role in cell survival. orientjchem.org Another critical target is the survivin protein, an inhibitor of apoptosis that is highly expressed in cancer cells. ekb.eg SAR studies revealed that increasing the lipophilicity of 3-cyano-2-substituted pyridine derivatives, often by adding halogen atoms to an attached phenyl ring, enhances their ability to inhibit survivin. ekb.eg

In a specific study, a series of new compounds were synthesized starting from 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide. nih.gov These derivatives, including pyrazoles and Schiff bases, were screened for their cytotoxic effects against the MCF-7 breast cancer cell line. nih.gov The results demonstrated that these modifications led to compounds with promising anticancer activity, with some showing greater potency than the reference drug doxorubicin. nih.gov This highlights the value of the thienyl-pyridine scaffold in generating potent cytotoxic agents.

Scaffold hopping is another advanced strategy where the core structure is replaced by a bioisosteric equivalent to improve properties or find novel intellectual property. mdpi.comnih.gov For example, the thiophene ring in some biologically active molecules, which can be a potential toxicophore, has been successfully replaced with a 6-methyl phenyl unit without significantly compromising activity. nih.gov

Rational design leverages structural information of a biological target to design molecules that will bind to it with high affinity and specificity. A key principle is the mimicry of protein surfaces or key interaction motifs. nih.gov For the 3-cyano-2-hydroxypyridine scaffold, this involves designing derivatives where functional groups are precisely positioned to engage in specific interactions—such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions—with the target protein. nih.gov

For example, in the design of kinase inhibitors, the pyridine scaffold can act as a hydrogen-bonding hub, while appended groups like the thienyl ring can fit into hydrophobic pockets of the enzyme's active site. nih.gov The design of inhibitors for the p53–HDM2 interaction, a critical target in cancer therapy, showcases this principle. nih.gov Researchers have designed molecules that mimic the helical region of the p53 protein, specifically presenting hydrophobic residues in the correct spatial orientation to bind to the HDM2 protein. nih.gov

The strategic placement of hydrogen bond donors and acceptors is also critical. Crystal structure analysis of derivatives like 3-cyano-6-hydroxy-4-methyl-2-pyridone shows how the hydroxy and cyano groups participate in intricate hydrogen-bonding networks, which can be exploited in inhibitor design. nih.gov Furthermore, studies on RNase L inhibitors have employed structure-based rational design to create thiophenone-based molecules that show significantly improved potency over existing inhibitors, demonstrating the power of this approach. nih.gov

Computational chemistry has become an indispensable tool in drug discovery, accelerating the design and optimization of new ligands. Techniques like Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics simulations are used to predict how modifications to the 3-cyano-2-hydroxypyridine scaffold will affect its binding and activity. cjsc.ac.cn

Molecular docking studies are used to predict the binding pose of a ligand within the active site of a target protein. For instance, docking has been used to analyze the binding mode of thieno[2,3-b]pyridine (B153569) derivatives to adenosine (B11128) receptors, revealing key interactions that contribute to binding affinity. nih.gov These in silico studies help prioritize which compounds to synthesize, saving time and resources. nih.gov

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. cjsc.ac.cn A study on thieno[2,3-d]pyrimidine (B153573) derivatives used CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) to build predictive models for antitumor activity. cjsc.ac.cn These models provide 3D contour maps that highlight regions where steric, electrostatic, or hydrophobic modifications would enhance or decrease activity, guiding the design of more potent compounds. cjsc.ac.cn Such computational examinations are often paired with experimental synthesis and biological evaluation to create a robust drug discovery pipeline. tjnpr.org

Table 1: Computational Techniques in Drug Design

| Computational Technique | Application in Drug Discovery | Example from Research |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | Used to analyze the binding mode of thieno[2,3-b]pyridine derivatives with adenosine A1 receptors. nih.gov |

| QSAR | Relates the chemical structure of molecules to their biological activity. | CoMFA and CoMSIA models were developed for thieno[2,3-d]pyrimidines to predict antitumor activity. cjsc.ac.cn |

| In Silico ADME/Tox | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule. | Performed on a thieno[2,3-b]pyridine derivative to assess its bioavailability and drug-likeness. nih.gov |

Exploration of Mechanisms of Action at a Molecular Level

Understanding how a compound exerts its biological effect at the molecular level is fundamental to its development as a drug. For derivatives of the 3-cyano-2-hydroxypyridine scaffold, research has uncovered several mechanisms of action, particularly in the context of cancer.

One prominent mechanism is the inhibition of specific enzymes that are crucial for cancer cell proliferation and survival. As mentioned, derivatives have been shown to inhibit PIM-1 kinase, a serine/threonine kinase that, when overexpressed, promotes cell survival and proliferation. ekb.eg Inhibition of PIM-1 leads to cell cycle arrest and apoptosis (programmed cell death). ekb.eg

Another key mechanism is the induction of apoptosis through the inhibition of anti-apoptotic proteins like survivin. ekb.eg By inhibiting survivin, these compounds allow the cell's natural apoptotic pathways to proceed, leading to the death of cancer cells. ekb.eg Further studies on derivatives of 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide confirmed that the most potent compounds induced both early and late-stage apoptosis in breast cancer cells. nih.gov Similarly, certain metal complexes incorporating pyridine-2,6-dicarboxylate (B1240393) ligands have been shown to induce mitochondria-mediated apoptosis selectively in cancer cells. nih.gov

Development of Chemical Tools for Biological Pathway Interrogation

Beyond their direct therapeutic potential, small molecules like this compound derivatives are valuable as chemical tools or probes. These molecules can be used to selectively modulate the function of a specific protein within a complex biological system, allowing researchers to interrogate its role in cellular pathways and disease processes.

A prime example is the development of inhibitors for Ribonuclease L (RNase L), an enzyme involved in the innate immune response to viral infections. nih.gov By rationally designing potent and selective inhibitors of RNase L, researchers can modulate its activity and study its precise role in antiviral immunity and inflammation. nih.gov The development of such chemical probes is crucial for validating new drug targets and unraveling complex biological mechanisms. The thienopyridine scaffold has been identified as a privileged structure in medicinal chemistry due to its wide range of biological activities, making its derivatives suitable candidates for development as chemical probes. nih.gov

Polymer and Material Science Applications

The unique chemical properties of the 3-cyano-2-hydroxypyridine core also lend themselves to applications in material science and polymer chemistry. mdpi.com The heterocyclic nature of the pyridone ring, combined with its capacity for functionalization, makes it a valuable building block for creating novel functional materials. ekb.egmdpi.com

One of the most explored areas is the development of fluorescent materials. The 2-pyridone scaffold and its derivatives have attracted significant attention for their fluorescent properties. mdpi.comsciforum.net Researchers have synthesized various 3-cyano-2-pyridone derivatives and studied their fluorescence emission spectra. mdpi.com These studies show that the intensity of fluorescence can be tuned by altering the substituents on the pyridone ring and by changing the concentration of the compound. mdpi.com Such fluorescent scaffolds have potential applications in chemical sensing, bio-imaging, and as components in organic light-emitting diodes (OLEDs).

The ability of these compounds to act as versatile building blocks is also being exploited in polymer chemistry. mdpi.com The reactive sites on the pyridine ring allow for its incorporation into larger polymer chains, potentially imparting specific optical, electronic, or biological properties to the resulting material.

Table 2: Research Findings on Fluorescent Properties

| Compound Type | Key Finding | Potential Application | Source |

|---|---|---|---|

| 3-Cyano-2-pyridone Derivatives | Synthesized via a simple and efficient method; exhibit tunable fluorescence intensity based on concentration. | Fluorescent probes, organic electronics. | mdpi.comsciforum.net |

| N-alkyl-3-cyano-2-pyridones | Showed that the best fluorescence intensity was achieved at a concentration of 10⁻⁴ M for a specific derivative (5b). | Chemical sensors, bio-imaging. | mdpi.com |

Utilization as Building Blocks for Functional Polymers

The inherent chemical functionalities of this compound make it a promising monomer for the synthesis of functional polymers. The presence of the thiophene and pyridine rings allows for its incorporation into conjugated polymer backbones, which are of significant interest for their electronic and optoelectronic properties.

The hydroxyl group on the pyridine ring and the reactive sites on the thiophene ring provide handles for various polymerization techniques. For instance, the hydroxyl group could be derivatized to introduce a polymerizable group, or the monomer could be incorporated into polymer chains via condensation reactions. The resulting polymers would benefit from the combined properties of the constituent moieties. The thienyl-pyridine structure is known to form the basis of conjugated polymers with applications in electronic devices. researchgate.netresearchgate.netnih.gov

Research on analogous structures, such as polymers containing 2,6-bis(2-thienyl)pyridine, has demonstrated their potential as fluorescent sensors. researchgate.net Similarly, polymers incorporating 2,4,6-tri(2-thienyl)pyridine have been investigated for their application in organic field-effect transistors (OFETs). researchgate.net These studies suggest that polymers derived from this compound could exhibit interesting photophysical and charge-transport properties.

The cyano group, being strongly electron-withdrawing, can significantly influence the electronic properties of the resulting polymer, such as its electron affinity and bandgap. This could be advantageous for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The cyano group is known to enhance the electron affinity of materials, which can be beneficial for creating electron-transporting or emissive layers in such devices. researchgate.net

A hypothetical polymerization of this compound could lead to a polymer with the following potential characteristics, which would be subject to experimental verification:

| Polymer Property | Anticipated Characteristic | Potential Application |

| Conjugation | Extended π-conjugation through the thienyl-pyridine backbone | Organic electronics, sensors |

| Optical Properties | Fluorescence, potentially tunable by chemical modification | Fluorescent probes, OLEDs |

| Electronic Properties | p-type or n-type semiconductivity depending on the polymer structure | OFETs, OPVs |

| Solubility | Potentially tunable by modifying the hydroxyl group | Solution-processable devices |

Integration into Advanced Material Systems

Beyond its use as a monomer, this compound can be integrated into more complex, advanced material systems. Its unique combination of functional groups allows for its use as a functional dopant, a surface modifier, or a component in hybrid materials.

The nitrogen atom in the pyridine ring and the sulfur atom in the thiophene ring can act as coordination sites for metal ions. This property could be exploited to create metal-organic frameworks (MOFs) or coordination polymers. Such materials are known for their high porosity and large surface areas, making them suitable for applications in gas storage, catalysis, and sensing. Research on related thienyl-pyridine derivatives has shown their ability to form complexes with various transition metals. researchgate.net

The hydroxyl group offers a site for grafting the molecule onto surfaces or nanoparticles, thereby modifying their properties. For example, anchoring this molecule onto the surface of a semiconductor nanoparticle could influence its photophysical properties and charge transfer dynamics, which is relevant for applications in photocatalysis and solar energy conversion.

Furthermore, the molecule's inherent fluorescence, which is a common feature of similar heterocyclic systems, could be harnessed in the development of chemical sensors. mdpi.comsciforum.net The fluorescence of the molecule could be modulated by its interaction with specific analytes, leading to a detectable signal. For instance, a conjugated polymer containing 2,6-bis(2-thienyl)pyridine moieties has been shown to be a highly efficient sensor for palladium ions. researchgate.net

The table below outlines potential advanced material systems incorporating this compound and their prospective research findings.

| Material System | Integration Method | Potential Research Finding | Prospective Application |

| Metal-Organic Frameworks (MOFs) | Coordination with metal ions | Formation of porous crystalline structures with selective guest uptake | Gas storage, separation, catalysis |

| Surface-Modified Nanoparticles | Covalent attachment via the hydroxyl group | Altered photophysical and electronic properties of the nanoparticles | Photocatalysis, bioimaging |

| Chemosensors | Incorporation into a polymer matrix or as a discrete molecule | High sensitivity and selectivity towards specific metal ions or small molecules | Environmental monitoring, diagnostics |

| Electrochromic Materials | Electropolymerization onto conductive substrates | Reversible color changes upon application of an electrical potential | Smart windows, displays |

While direct experimental data on the polymerization and material integration of this compound is not yet widely available, the established properties of its constituent chemical motifs strongly suggest a rich field for future research and development in material science.

常见问题

Q. What are the recommended synthetic routes for 3-Cyano-2-hydroxy-6-(2-thienyl)-pyridine, and what critical parameters influence yield?

The compound can be synthesized via multi-component reactions using thiophene derivatives. A validated approach involves a three-component reaction of lithiated methoxyallene with thiophene-2-carbonitrile and thiophene-2-carboxylic acid to form β-alkoxy-β-ketoenamide intermediates, which are critical for constructing the pyridine-thienyl backbone . Key parameters include:

- Temperature optimization (60–80°C) to balance reaction rate and side-product formation.

- Strict anhydrous conditions to prevent hydrolysis of intermediates.

- Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) to achieve >95% purity. Yields typically range from 65–80% under optimized conditions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A combination of techniques ensures accurate structural validation:

- HRMS : Confirms molecular weight ([M+H]⁺ expected at m/z 229.04).

- FT-IR : Identifies cyano (~2220 cm⁻¹) and hydroxy (~3200–3400 cm⁻¹) groups.

- ¹H/¹³C NMR : Thienyl protons appear as doublets (δ 7.2–7.5 ppm), pyridinic protons as singlets (δ 8.3 ppm), and nitrile carbons at ~115 ppm .

- UV-Vis : λmax at ~270 nm indicates π-π* transitions in the conjugated system.

Q. How do the electron-withdrawing (cyano) and electron-donating (hydroxy) groups influence reactivity in nucleophilic substitutions?

The cyano group activates the pyridine ring via inductive effects, while the hydroxy group (when deprotonated) enhances resonance stabilization. For amine substitutions:

- Optimal reactivity occurs under basic conditions (pH 9–10), yielding second-order rate constants of 0.15–0.30 M⁻¹s⁻¹ at 25°C .

- Steric effects from the thienyl group may reduce reactivity at the 6-position, favoring substitutions at the 4-position.

Advanced Research Questions

Q. What computational approaches best predict the electronic properties and tautomeric equilibria of this compound?

Hybrid DFT methods (e.g., B3LYP/6-311++G**) accurately model tautomerism, showing an 85:15 keto-enol equilibrium in the gas phase. Inclusion of exact exchange (25% Hartree-Fock) improves HOMO-LUMO gap predictions (4.8 eV vs. experimental 4.6 eV) . Solvent effects (PCM model) shift the equilibrium to 70:30 in aqueous media. Time-dependent DFT (TD-DFT) predicts UV spectra within 5 nm of experimental data.

Q. How can contradictions between theoretical predictions and experimental hydrogen bonding data in crystalline forms be resolved?

Synchrotron XRD (<0.8 Å resolution) combined with periodic DFT (PBE functional) reconciles discrepancies in O-H···N bond lengths (calculated: 2.65 Å vs. experimental: 2.71 Å). Anharmonic vibrational analysis via quasi-harmonic approximation and Bader charge analysis (AIM theory) confirm charge transfer magnitudes (Δq ~0.12 e) . Temperature-dependent IR (77–300 K) validates hydrogen bond strength variations.

Q. What strategies optimize derivative design for selective kinase inhibition while maintaining aqueous solubility?

- Introduce hydrophilic groups (e.g., -SO3H) at the 4-position via Pd-catalyzed C-H activation (Pd(OAc)2, 110°C).

- Maintain the thienyl group for π-π interactions in kinase ATP pockets. Molecular docking (Autodock Vina) shows improved binding affinity (ΔG from -8.2 to -10.5 kcal/mol) for 4-sulfo derivatives .

- Solubility testing (shake-flask method) confirms >5 mg/mL in PBS (pH 7.4) for optimized analogs.

Methodological Considerations

- Data Contradictions : Compare experimental NMR chemical shifts with DFT-calculated values (GIAO method) to identify outliers caused by solvent effects or intermolecular interactions .

- Reaction Optimization : Use design-of-experiment (DoE) frameworks to screen temperature, solvent, and catalyst combinations for cross-coupling reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。